molecular formula C17H12F3N3O2 B2460796 N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-(trifluoromethyl)benzamide CAS No. 946256-30-0

N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-(trifluoromethyl)benzamide

Cat. No.: B2460796
CAS No.: 946256-30-0
M. Wt: 347.297
InChI Key: JLYKWJOMDSGTKD-UHFFFAOYSA-N
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Description

N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-(trifluoromethyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrido[1,2-a]pyrimidine core, which is a fused heterocyclic system, and a trifluoromethyl-substituted benzamide group. The presence of these functional groups suggests that the compound may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the construction of the pyrido[1,2-a]pyrimidine core through cyclization reactions involving appropriate precursors. The trifluoromethylbenzamide moiety can be introduced via nucleophilic substitution or coupling reactions.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially affecting its reactivity and properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly if it exhibits activity against specific diseases or conditions.

    Industry: Its chemical properties may make it useful in the development of new materials, catalysts, or other industrial applications.

Mechanism of Action

The mechanism of action of N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-(trifluoromethyl)benzamide would depend on its specific interactions with molecular targets. Potential mechanisms could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-(trifluoromethyl)benzamide include other pyrido[1,2-a]pyrimidine derivatives and trifluoromethyl-substituted benzamides. Examples include:

  • N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-chlorobenzamide
  • N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methylbenzamide

Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. The trifluoromethyl group, in particular, can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

IUPAC Name

N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3O2/c1-10-14(16(25)23-9-5-4-8-13(23)21-10)22-15(24)11-6-2-3-7-12(11)17(18,19)20/h2-9H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLYKWJOMDSGTKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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